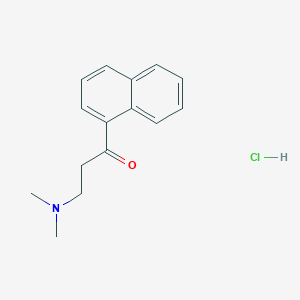

3-(二甲氨基)-1-(萘-1-基)丙-1-酮盐酸盐

描述

Synthesis Analysis

The compound has been synthesized through various methods, focusing on its use as a fluorescent dye and for probing solvent polarity and viscosity. Its synthesis often involves the formation of dimethylamino and naphthalen-1-yl components, highlighting its potential in creating solvent-sensitive fluorophores for microscopy applications due to its fluorescence emission characteristics in different environments (Jacobson et al., 1996).

Molecular Structure Analysis

The molecular structure of this compound exhibits a planar arrangement between dimethylamino and naphthalenyl moieties, with variations observed in solid-state forms indicating different conformers with distinct spectral properties. X-ray crystallography has revealed the intricacies of this planarity and out-of-plane arrangements, offering insights into the compound's structural dynamics and interactions (Jacobson et al., 1996).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating a range of functionalities. Its behavior in different solvents, including aqueous mixtures of alcohols, sheds light on its photophysical properties and how solvent characteristics influence its emission maxima. Such studies assist in understanding its applications as a probe in biological systems and the effects of solvent polarity and basicity on its behavior (Moreno Cerezo et al., 2001).

Physical Properties Analysis

Investigations into the compound's physical properties have highlighted its solvatochromic behavior and interactions with metal ions, showcasing its potential as a fluorescent chemosensor for ions like Fe+3. The determination of dipole moments and the study of solute-solvent interactions offer a comprehensive understanding of its physical characteristics and how they are influenced by the surrounding environment (Singh et al., 2014).

Chemical Properties Analysis

The chemical properties of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride are closely tied to its structural configuration and reactivity. Its ability to form various derivatives through reactions such as alkylation and ring closure signifies its versatility. The compound's interactions with other chemical entities, leading to the formation of structurally diverse libraries, further illustrate its reactive nature and the potential for creating new compounds with unique properties (Roman, 2013).

科学研究应用

- 3-Dimethylamino-1-propanol : This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- 3-(Dimethylamino)-1-propylamine : This compound is widely used to functionalize various pharmacologically active medicinally important compounds . It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .

- 3-Dimethylamino-1-propanol : This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- 3-(Dimethylamino)-1-propylamine : This compound is widely used to functionalize various pharmacologically active medicinally important compounds . It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .

安全和危害

属性

IUPAC Name |

3-(dimethylamino)-1-naphthalen-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-16(2)11-10-15(17)14-9-5-7-12-6-3-4-8-13(12)14;/h3-9H,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTDWEKYWTXJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30636457 | |

| Record name | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30636457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride | |

CAS RN |

5409-58-5 | |

| Record name | 1-Propanone, 3-(dimethylamino)-1-(1-naphthalenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 12491 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5409-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30636457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)

![2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol](/img/structure/B32063.png)